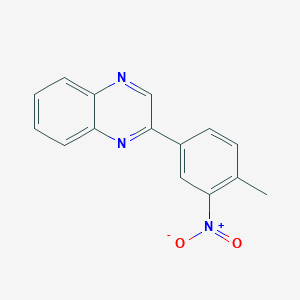
2-(4-methyl-3-nitrophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-3-nitrophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is a yellow crystalline powder with a molecular weight of 262.27 g/mol. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-(4-methyl-3-nitrophenyl)quinoxaline involves the interaction of the compound with ROS and NO, leading to the formation of a fluorescent product. This interaction is based on the oxidation of the nitro group in the compound, which results in the formation of a highly fluorescent product.
Biochemical and physiological effects:
2-(4-methyl-3-nitrophenyl)quinoxaline has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using 2-(4-methyl-3-nitrophenyl)quinoxaline in lab experiments include its high sensitivity and specificity for ROS and NO detection, as well as its potential as an anti-cancer agent. However, limitations include the potential for toxicity and the need for careful handling due to its reactive nature.
将来の方向性
For research on 2-(4-methyl-3-nitrophenyl)quinoxaline include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to evaluate its toxicity and safety profiles, as well as to optimize its synthesis and detection methods.
In conclusion, 2-(4-methyl-3-nitrophenyl)quinoxaline is a unique compound with potential applications in various fields of scientific research. Its fluorescent properties and potential as an anti-cancer agent make it a promising candidate for further investigation and development.
合成法
The synthesis of 2-(4-methyl-3-nitrophenyl)quinoxaline involves the reaction between 4-methyl-3-nitroaniline and ethyl glyoxalate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
科学的研究の応用
2-(4-methyl-3-nitrophenyl)quinoxaline has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO). It has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(4-methyl-3-nitrophenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-10-6-7-11(8-15(10)18(19)20)14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBPHDCOJBPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

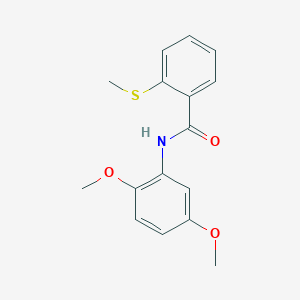
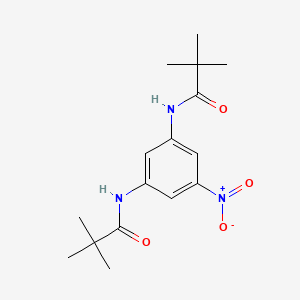
![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)
![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
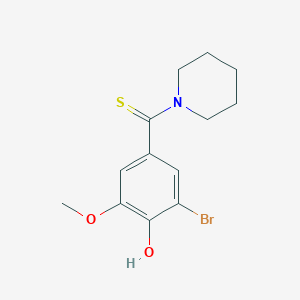
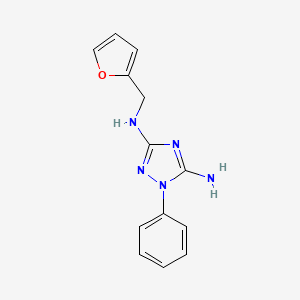
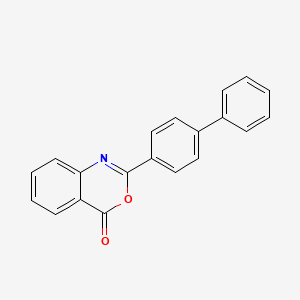


![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
